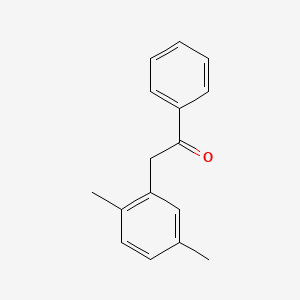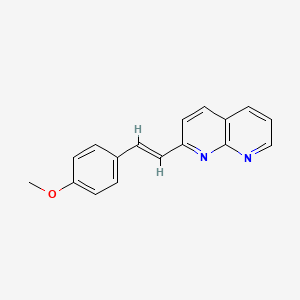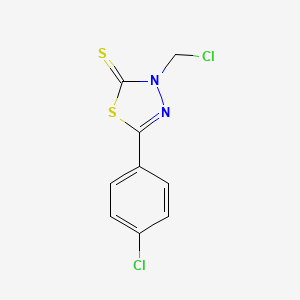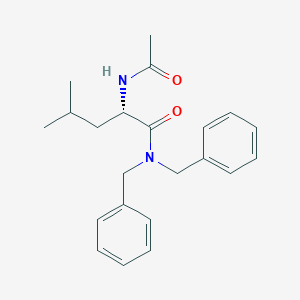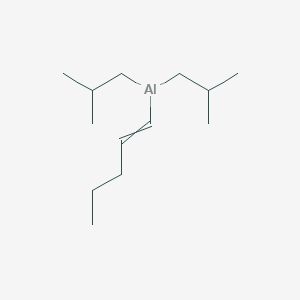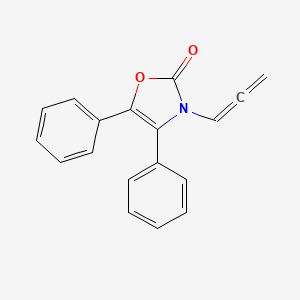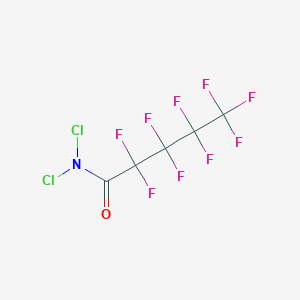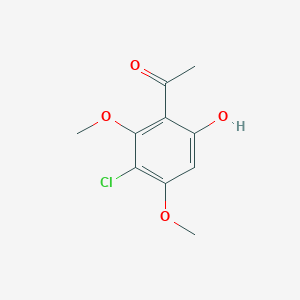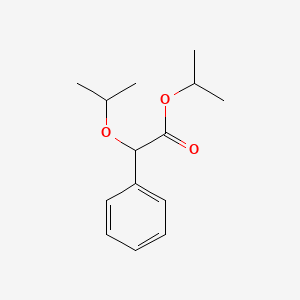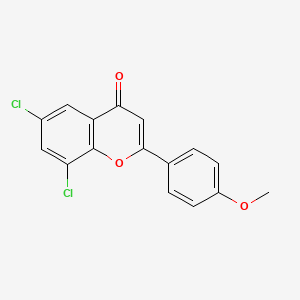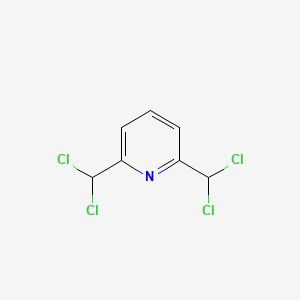
2,6-Bis(dichloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N. It is known for its role as a building block in the synthesis of various pyridine derivatives. The compound is characterized by the presence of two dichloromethyl groups attached to the 2 and 6 positions of the pyridine ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl groups .
Industrial Production Methods: For industrial-scale production, the process may involve multiple steps to ensure high yield and purity. The starting material, 2,6-dimethylpyridine, is first oxidized to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified with methanol under acidic conditions to produce 2,6-pyridinedicarboxylic acid dimethyl ester. The ester is subsequently reduced to 2,6-pyridine dimethyl carbinol, which is then reacted with thionyl chloride to yield this compound .
化学反応の分析
Types of Reactions: 2,6-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-bis(methyl)pyridine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2,6-Bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Bis(dichloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can participate in various catalytic processes. The dichloromethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis .
類似化合物との比較
2,6-Bis(chloromethyl)pyridine: This compound is similar in structure but has chloromethyl groups instead of dichloromethyl groups.
2,6-Dimethylpyridine: The precursor for the synthesis of 2,6-Bis(dichloromethyl)pyridine, it lacks the chloromethyl groups.
2,6-Pyridinedicarboxylic Acid: An intermediate in the industrial production of this compound.
Uniqueness: this compound is unique due to its dichloromethyl groups, which provide distinct reactivity and make it a valuable intermediate for synthesizing a wide range of pyridine derivatives. Its ability to form stable metal complexes further enhances its applications in catalysis and material science .
特性
CAS番号 |
83684-21-3 |
|---|---|
分子式 |
C7H5Cl4N |
分子量 |
244.9 g/mol |
IUPAC名 |
2,6-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3,6-7H |
InChIキー |
OHBPGWLMNSJGGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


